1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- is a heterocyclic organic compound that features a pyrrole ring substituted with a 4-fluorophenyl group
Preparation Methods
The synthesis of 1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-fluorophenyl)-2-(tetrahydropyrimidin-2(1H)-ylidene)ethanone with 1H-indole and 1-(4-fluorophenyl)-2,2-dihydroxyethanone . This three-component one-pot reaction is efficient and yields highly functionalized bicyclic pyrrole derivatives.
Chemical Reactions Analysis
1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms and synthetic methodologies.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- can be compared with other similar compounds, such as:
1H-Indole derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring structure and are known for their antimicrobial and anticancer properties.
The uniqueness of 1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.
Properties
Molecular Formula |
C10H10FN |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C10H10FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-6,10,12H,7H2 |
InChI Key |
LWPCVECAHSZHNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.